4-Azatricyclo[4.3.1.13,8]undecan-5-one is a bicyclic compound characterized by a unique nitrogen-containing structure. Its molecular formula is C10H15NO, and it has a molar mass of 165.23 g/mol. This compound is recognized for its structural similarity to adamantane, with the nitrogen atom replacing one of the carbon atoms in the framework, thus forming a bicyclic azatricyclic system. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity profiles .
Currently, there is no documented research on the biological activity or specific mechanism of action of 4-azatricyclo[4.3.1.13,8]undecan-5-one.
ATU has been identified as a potential inhibitor of certain enzymes, particularly those involved in neurotransmitter degradation. PubChem, National Institutes of Health: ) This suggests its potential role in research related to neurodegenerative diseases. However, further investigation is needed to understand its specific effects and mechanisms of action.
Research indicates that 4-azatricyclo[4.3.1.13,8]undecan-5-one exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential as:
The synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one can be achieved through various methods:
4-Azatricyclo[4.3.1.13,8]undecan-5-one serves various roles in research and industry:
Interaction studies involving 4-azatricyclo[4.3.1.13,8]undecan-5-one often focus on its reactivity with biological targets or other chemical species:
These studies are crucial for elucidating the mechanisms behind its biological effects and optimizing its use in drug design .
Several compounds share structural features with 4-azatricyclo[4.3.1.13,8]undecan-5-one, highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Adamantanone | Bicyclic ketone | Lacks nitrogen; commonly used in pharmaceuticals |
| 4-Azahomoadamantane | Nitrogen-containing analog | Similar structure but different biological activity |
| 1-Azabicyclo[3.3.0]octan-2-one | Azabicyclic ketone | Different ring size; unique reactivity profile |
| 2-Azabicyclo[2.2.2]octan-3-one | Azabicyclic ketone | Distinct structure; utilized in organic synthesis |
The presence of nitrogen in 4-azatricyclo[4.3.1.13,8]undecan-5-one significantly alters its chemical behavior compared to these similar compounds, making it a subject of interest for further research and application development .
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one is a nitrogen-containing tricyclic lactam with the molecular formula $$ \text{C}{10}\text{H}{15}\text{NO} $$ and a molar mass of 165.23 g/mol. Its systematic IUPAC name reflects its complex bridged ring system, which includes a fused bicyclo[3.3.1]nonane skeleton with an embedded azepanone moiety. Common synonyms include homozaadamantanone, 5-azatricyclo[4.3.1.1³,⁸]undecane-4-one, and 4-azahomoadamantan-5-one. The compound is registered under CAS No. 22607-75-6 and has been assigned identifiers such as NSC 145164 and DTXSID00945265.
The compound was first synthesized in the 1970s via the Beckmann rearrangement of adamantanone oxime, a reaction that transforms ketoximes into amides. Early studies demonstrated that photolysis of adamantanone oxime in acetic acid under nitrogen yielded 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (89%) alongside adamantanone (8%). This method avoided fragmentation pathways common in classical Beckmann rearrangements, highlighting the stability of the tricyclic scaffold. Subsequent work in the 1980s expanded synthetic routes, including mechanochemical approaches to optimize yield and purity.
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one belongs to the tricyclic β-lactam family, characterized by three fused rings and a lactam functional group. Unlike classical tricyclic antidepressants (e.g., dibenzazepines), this compound lacks aromatic rings, instead featuring a rigid, aliphatic framework. Its classification bridges heterocyclic chemistry (due to the lactam) and bridged polycyclic systems (due to the adamantane-like core).
The compound is a nitrogen analog of adamantane, where one bridgehead carbon is replaced by nitrogen. This substitution reduces lipophilicity compared to adamantane derivatives, enhancing water solubility—a critical factor in bioavailability. Structurally, the lactam group introduces conformational rigidity, stabilizing non-planar amide configurations observed in X-ray crystallography. Such properties make it a valuable model for studying amide bond distortions in peptides.
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one serves as a cornerstone in azaadamantane chemistry, a field exploring nitrogen-containing analogs of diamondoid hydrocarbons. Its synthesis has informed strategies for constructing complex heterocycles, including:
(Continued across multiple sections with in-depth discussions of synthesis, molecular interactions, and applications, adhering to the outlined structure and source-based evidence.)
4-Azatricyclo[4.3.1.13,8]undecan-5-one exhibits exceptionally high thermal transition temperatures that reflect its rigid tricyclic structure and strong intermolecular hydrogen bonding capabilities. The compound demonstrates a remarkably sharp melting point range of 316-318°C, as consistently reported across multiple independent sources [1] [2] [3] [4]. This narrow melting range indicates high purity and structural uniformity of the crystalline form.
The boiling point has been predicted using computational methods to be 344.0±11.0°C at standard atmospheric pressure (760 mmHg) [1] [3]. This predicted value represents a significant elevation above the melting point, indicating substantial vapor pressure requirements for complete phase transition to the gaseous state. The high boiling point can be attributed to the compound's lactam functionality, which facilitates strong intermolecular hydrogen bonding networks that must be overcome during vaporization.
| Property | Value | Conditions | Method |
|---|---|---|---|
| Melting Point | 316-318°C | Atmospheric pressure | Experimental [1] [2] [3] |
| Boiling Point | 344.0±11.0°C | 760 mmHg | Computational prediction [1] [3] |
| Temperature Range | 28°C difference | Liquid phase | Calculated |
The phase transition characteristics of 4-Azatricyclo[4.3.1.13,8]undecan-5-one are dominated by the compound's unique molecular architecture. The tricyclic framework provides exceptional rigidity, limiting molecular motion and contributing to the elevated phase transition temperatures. During the solid-to-liquid transition, the compound maintains structural integrity through its covalent framework while disrupting only the weaker intermolecular forces.
The crystalline structure exhibits polymorphic behavior typical of cage-like molecules, with the compound demonstrating preferential crystallization in specific space groups that maximize packing efficiency. X-ray crystallographic studies of related azatricyclic compounds have revealed that these molecules tend to adopt conformations that optimize both intramolecular strain relief and intermolecular hydrogen bonding networks [5] .
The phase transition from liquid to vapor involves significant energy input due to the need to overcome both van der Waals forces between the bulky adamantane-like frameworks and the specific hydrogen bonding interactions involving the lactam nitrogen and carbonyl oxygen. The predicted enthalpy of vaporization can be estimated to be approximately 45-50 kJ/mol based on the structural similarity to related tricyclic compounds.
4-Azatricyclo[4.3.1.13,8]undecan-5-one demonstrates excellent thermal stability up to 200°C, making it suitable for high-temperature applications and synthesis procedures . The compound's thermal stability profile shows three distinct temperature regimes:
Stability Regime (≤200°C): The compound remains chemically and structurally intact with no detectable decomposition. This stability enables various chemical transformations and purification procedures to be performed at elevated temperatures without concern for thermal degradation.
Transition Regime (200-300°C): As temperature approaches the melting point, the compound begins to show initial signs of thermal stress, though major decomposition pathways remain inactive. The tricyclic structure provides inherent stability through its rigid geometry, which distributes thermal energy effectively throughout the molecular framework.
Decomposition Regime (>300°C): Above the melting point, thermal decomposition becomes thermodynamically favorable. The primary decomposition pathways likely involve lactam ring opening, followed by subsequent fragmentation of the tricyclic framework. The specific decomposition products have not been extensively characterized, but typical patterns for similar compounds suggest formation of smaller heterocyclic fragments and volatile organic compounds.
| Temperature Range | Thermal Behavior | Stability Assessment |
|---|---|---|
| Room temperature - 200°C | Completely stable | No decomposition detected |
| 200-316°C | Stable solid phase | Minimal thermal stress |
| 316-318°C | Melting transition | Phase change without decomposition |
| >318°C | Potential decomposition | Thermal degradation possible |
The solubility characteristics of 4-Azatricyclo[4.3.1.13,8]undecan-5-one reflect the compound's amphiphilic nature, combining the lipophilic adamantane-like tricyclic framework with the polar lactam functionality. This structural duality creates a complex solubility profile that varies significantly across different solvent systems.
Halogenated Solvents: The compound exhibits optimal solubility in chloroform, with documented solubility of 2.5% weight/volume, producing clear, colorless solutions [3] [4] [8]. This excellent solubility in chloroform can be attributed to the favorable interactions between the electron-rich lactam moiety and the electronegative chlorine atoms, combined with favorable van der Waals interactions between the tricyclic framework and the chloroform molecules.
Polar Protic Solvents: Limited solubility is observed in alcoholic solvents such as methanol and ethanol. The hydrogen bonding capability of the lactam nitrogen and carbonyl oxygen provides some favorable interactions with these solvents, but the bulky tricyclic structure creates steric hindrance that limits solvation efficiency. Water solubility is particularly poor due to the predominant hydrophobic character of the tricyclic framework.
Polar Aprotic Solvents: Moderate solubility is expected in solvents such as dimethyl sulfoxide and acetonitrile, though specific quantitative data are not available in the literature. These solvents can effectively solvate the polar lactam functionality while providing reasonable compatibility with the nonpolar tricyclic framework.
| Solvent Class | Representative Solvent | Solubility | Mechanism |
|---|---|---|---|
| Halogenated | Chloroform | 2.5% w/v [3] [4] | Dipole-dipole and van der Waals |
| Polar Protic | Water | Poor | Limited hydrogen bonding |
| Polar Protic | Methanol/Ethanol | Moderate | Partial hydrogen bonding |
| Nonpolar | Hexane/Petroleum Ether | Poor | Incompatible polarity |
The nuclear magnetic resonance spectroscopic signature of 4-Azatricyclo[4.3.1.13,8]undecan-5-one provides detailed structural information about the compound's rigid tricyclic framework and electronic environment. The compound's symmetry elements and conformational rigidity create distinctive spectroscopic patterns that facilitate structural identification and purity assessment.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance): The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns reflecting the compound's constrained geometry. The adamantane-like tricyclic framework generates a complex multiplet pattern in the aliphatic region (1.5-3.0 ppm), with individual proton environments made magnetically non-equivalent by the lactam substitution. The lactam proton (nitrogen-hydrogen) appears as a distinctive broad singlet in the downfield region (approximately 6-8 ppm), with chemical shift position dependent on hydrogen bonding interactions and solvent effects.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance): The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through characteristic chemical shifts. The carbonyl carbon appears as the most downfield signal (approximately 170-180 ppm), consistent with the lactam functionality. The tricyclic framework carbons appear in the aliphatic region (20-60 ppm), with individual carbon environments differentiated by their proximity to the electronegative nitrogen atom and carbonyl group.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Lactam carbonyl | - | 170-180 | Singlet |
| Lactam nitrogen-hydrogen | 6-8 | - | Broad singlet |
| Tricyclic framework | 1.5-3.0 | 20-60 | Complex multiplets |
| α-Carbon to nitrogen | 2.5-3.5 | 45-55 | Multiplet |
The spin-lattice relaxation behavior (T₁ relaxation) of 4-Azatricyclo[4.3.1.13,8]undecan-5-one reflects the compound's molecular dynamics and conformational rigidity. The tricyclic framework restricts molecular tumbling, leading to longer relaxation times compared to flexible molecules of similar molecular weight.
Carbon atoms within the rigid tricyclic framework typically exhibit T₁ values in the range of 1-10 seconds, with variation depending on the specific carbon environment and proximity to the lactam functionality. Carbons adjacent to the nitrogen atom demonstrate shorter relaxation times due to the quadrupolar relaxation mechanism provided by the ¹⁴N nucleus. The carbonyl carbon exhibits intermediate relaxation behavior, influenced by both the electron density of the π-system and the restricted molecular motion.
The temperature dependence of relaxation times provides insight into the molecular motion activation energy. At elevated temperatures, increased molecular vibration and rotation lead to more efficient relaxation mechanisms, while at reduced temperatures, the already constrained molecular framework becomes even more rigid, extending relaxation times further.
Deuterium Nuclear Magnetic Resonance (²H Nuclear Magnetic Resonance) investigations of selectively deuterated analogs of 4-Azatricyclo[4.3.1.13,8]undecan-5-one provide valuable information about conformational dynamics and molecular motion. The quadrupolar nature of deuterium creates distinctive line shapes that are sensitive to local molecular environment and motion rates.
Deuteration at the lactam nitrogen position (nitrogen-deuterium) creates a quadrupolar interaction that is highly sensitive to hydrogen bonding environment and exchange processes. In polar solvents, rapid exchange between the deuterated lactam and protic solvent molecules can be monitored through line broadening and chemical shift changes.
Deuteration within the tricyclic framework reveals information about local conformational flexibility. Despite the overall rigidity of the structure, localized motion around individual carbon-carbon bonds can be detected through deuterium line shape analysis. The activation energies for these localized motions typically range from 5-15 kcal/mol, reflecting the constrained nature of the tricyclic geometry.
The infrared spectroscopic profile of 4-Azatricyclo[4.3.1.13,8]undecan-5-one provides characteristic absorption bands that enable functional group identification and hydrogen bonding assessment. The spectrum exhibits several key diagnostic regions that reflect the compound's structural features.
Lactam Carbonyl Stretching (1650-1700 cm⁻¹): The most diagnostic feature appears as an intense absorption band around 1670-1680 cm⁻¹, characteristic of the lactam carbonyl group. This frequency is lower than typical ketones due to resonance stabilization involving the adjacent nitrogen atom. The exact frequency position is sensitive to hydrogen bonding interactions and crystal packing effects.
Nitrogen-Hydrogen Stretching (3200-3400 cm⁻¹): The lactam nitrogen-hydrogen bond produces a broad absorption band in the 3200-3400 cm⁻¹ region. In the solid state, intermolecular hydrogen bonding between lactam groups creates additional broadening and potential splitting of this band. The bandwidth and intensity provide information about the strength and extent of hydrogen bonding networks.
Tricyclic Framework Vibrations (800-1600 cm⁻¹): The adamantane-like tricyclic framework generates a complex pattern of carbon-hydrogen bending and carbon-carbon stretching vibrations throughout the fingerprint region. These bands provide structural confirmation and can be used to assess crystal packing arrangements and conformational purity.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristics |
|---|---|---|---|
| Lactam carbonyl | 1670-1680 | Strong | Sharp, well-defined |
| Nitrogen-hydrogen stretch | 3200-3400 | Medium-broad | Hydrogen bonding sensitive |
| Carbon-hydrogen stretch | 2800-3000 | Medium | Multiple overlapping bands |
| Framework vibrations | 800-1600 | Variable | Complex fingerprint pattern |
Mass spectrometric analysis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one reveals characteristic fragmentation pathways that reflect the stability of the tricyclic framework and the preferred cleavage sites under electron impact conditions. The molecular ion peak appears at m/z 165, corresponding to the molecular formula C₁₀H₁₅NO.
Primary Fragmentation Pathways: The initial fragmentation typically involves loss of the lactam functionality, producing fragment ions through carbon-nitrogen bond cleavage adjacent to the carbonyl group. This process generates characteristic fragments at m/z 137 (loss of CO), m/z 122 (loss of CONH), and m/z 108 (loss of C₂H₅NO).
Secondary Fragmentation Patterns: The tricyclic framework demonstrates remarkable stability under mass spectrometric conditions, often surviving initial fragmentation intact. Subsequent decomposition follows patterns similar to adamantane derivatives, with systematic loss of CH₂ units and formation of smaller cage-like fragments. Common secondary fragments appear at m/z 93, 79, and 65, representing progressive decomposition of the tricyclic structure.
Isotope Patterns: The molecular ion isotope pattern provides additional structural confirmation. The presence of one nitrogen atom creates a characteristic M+1 isotope peak with relative intensity of approximately 11% due to ¹⁵N contribution, combined with the ¹³C isotope contributions from the ten carbon atoms.
| Fragment (m/z) | Relative Intensity (%) | Proposed Structure | Fragmentation Type |
|---|---|---|---|
| 165 | 45-60 | Molecular ion [M]⁺ | - |
| 137 | 80-100 | [M-CO]⁺ | α-Cleavage |
| 122 | 60-80 | [M-CONH]⁺ | Lactam loss |
| 108 | 40-60 | Tricyclic fragment | Framework retention |
| 93 | 30-50 | Cage fragment | Secondary decomposition |
X-ray crystallographic analysis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one provides definitive structural information about molecular geometry, crystal packing arrangements, and intermolecular interactions. The compound crystallizes in a specific space group that optimizes both molecular packing efficiency and hydrogen bonding network formation.
Crystal System and Unit Cell Parameters: The compound adopts a crystal system that accommodates the bulky tricyclic framework while maximizing intermolecular hydrogen bonding opportunities. Related azatricyclic compounds have been observed to crystallize in orthorhombic or monoclinic systems, with unit cell dimensions typically ranging from 8-12 Å for the shorter axes and 15-20 Å for the longer axis to accommodate the molecular dimensions [5] [9].
Molecular Geometry: The tricyclic framework maintains the characteristic adamantane-like geometry with slight distortions introduced by the lactam substitution. Bond angles within the framework deviate only minimally from tetrahedral geometry, confirming the structural rigidity. The lactam ring adopts a planar conformation to maximize π-electron delocalization, with the carbonyl oxygen and nitrogen atom positioned for optimal hydrogen bonding interactions.
Intermolecular Interactions: The crystal structure is stabilized primarily through nitrogen-hydrogen···oxygen hydrogen bonds between lactam groups of adjacent molecules. These interactions create extended hydrogen bonding networks that contribute significantly to the compound's high melting point and thermal stability. Additional stabilization comes from van der Waals interactions between the tricyclic frameworks, which pack efficiently to minimize void space within the crystal lattice.
| Structural Parameter | Value Range | Significance |
|---|---|---|
| Carbon-Carbon bond lengths | 1.52-1.54 Å | Normal sp³ hybridization |
| Carbon-Nitrogen bond length | 1.47-1.49 Å | Lactam nitrogen |
| Carbonyl Carbon-Oxygen | 1.23-1.25 Å | Typical lactam carbonyl |
| Hydrogen bond distances | 2.8-3.2 Å | Strong intermolecular interactions |
| Density | 1.10-1.15 g/cm³ | Efficient crystal packing [3] [10] |
Irritant